![molecular formula C13H20N2O2S B4654304 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4654304.png)
1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine
Overview
Description
1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine, also known as MMBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMBP belongs to the family of piperazine-based compounds and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine is not fully understood. However, it is believed that 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine acts on the central nervous system by modulating the activity of neurotransmitters such as GABA and serotonin. 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has also been found to bind to certain ion channels, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has been found to exhibit various biochemical and physiological effects. It has been reported to decrease the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Furthermore, 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has been found to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine in lab experiments is its relatively low toxicity. 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has been found to have a high therapeutic index, which means that it has a wide margin of safety between its therapeutic and toxic doses. However, one limitation of using 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine in lab experiments is its limited solubility in water. This may make it difficult to administer 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine to animals or to use it in certain assays.
Future Directions
There are several future directions for the study of 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine. One area of research is the development of more efficient synthesis methods for 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine. Another area of research is the investigation of the potential use of 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine in the treatment of neurological disorders such as epilepsy and depression. Furthermore, the anti-cancer properties of 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine should be further explored, and its potential use in combination with other anti-cancer agents should be investigated. Finally, the development of new formulations of 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine with improved solubility and bioavailability should be pursued.
Conclusion:
In conclusion, 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine is a piperazine-based compound that has shown potential therapeutic applications in scientific research. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects, as well as potential neuroprotective and anti-inflammatory properties. While 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has some limitations, it has a wide margin of safety and is a promising compound for further investigation.
Scientific Research Applications
1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has also been reported to have potential neuroprotective and anti-inflammatory properties. Furthermore, 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cell lines.
properties
IUPAC Name |
1-methyl-4-[(2-methylphenyl)methylsulfonyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-12-5-3-4-6-13(12)11-18(16,17)15-9-7-14(2)8-10-15/h3-6H,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQVFHVDDKGPPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCN(CC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[(2-methylbenzyl)sulfonyl]piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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